molecular formula C8H7BrO3 B1289130 2-(5-Bromo-2-hydroxyphenyl)acetic acid CAS No. 38692-72-7

2-(5-Bromo-2-hydroxyphenyl)acetic acid

Cat. No. B1289130
M. Wt: 231.04 g/mol
InChI Key: SKGHTMGJWQZJEI-UHFFFAOYSA-N
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Patent
US07425641B2

Procedure details

A solution of 12.4 g (0.053 mol) of 2-hydroxy-5-bromo-phenylacetic acid in 125 ml of dimethylformamide is combined with 14 g (0.125 mol) of potassium tert.butoxide. After 15 minutes at ambient temperature 18.5 g (0.108 mol) of benzylbromide are added. The reaction solution is stirred for 3 hours at ambient temperature, poured onto ice water and extracted with ethyl acetate. The combined organic extracts are dried and evaporated down. The residue is dissolved in 100 ml of ethanol and after the addition of 50 ml of 2N sodium hydroxide solution stirred for 3 hours at ambient temperature. The solvent is distilled off, the residue is adjusted to pH 4 with 2N hydrochloric acid. After extraction with ethyl acetate the organic phases are dried and evaporated down. The residue is chromatographed on silica gel and eluted with petroleum ether/ethyl acetate (8:2).
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
18.5 g
Type
reactant
Reaction Step Three
Quantity
125 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][C:3]=1[CH2:9][C:10]([OH:12])=[O:11].CC(C)([O-])C.[K+].[CH2:19](Br)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>CN(C)C=O>[CH2:19]([O:1][C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][C:3]=1[CH2:9][C:10]([OH:12])=[O:11])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1 |f:1.2|

Inputs

Step One
Name
Quantity
12.4 g
Type
reactant
Smiles
OC1=C(C=C(C=C1)Br)CC(=O)O
Step Two
Name
Quantity
14 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
18.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Four
Name
Quantity
125 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction solution is stirred for 3 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured onto ice water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The combined organic extracts are dried
CUSTOM
Type
CUSTOM
Details
evaporated down
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in 100 ml of ethanol
ADDITION
Type
ADDITION
Details
after the addition of 50 ml of 2N sodium hydroxide solution
STIRRING
Type
STIRRING
Details
stirred for 3 hours at ambient temperature
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
The solvent is distilled off
EXTRACTION
Type
EXTRACTION
Details
After extraction with ethyl acetate the organic phases
CUSTOM
Type
CUSTOM
Details
are dried
CUSTOM
Type
CUSTOM
Details
evaporated down
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on silica gel
WASH
Type
WASH
Details
eluted with petroleum ether/ethyl acetate (8:2)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C=C1)Br)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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